molecular formula C18H24N2O4S2 B3017575 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 2034573-55-0

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B3017575
CAS No.: 2034573-55-0
M. Wt: 396.52
InChI Key: FITGSDKYHDCSLT-UHFFFAOYSA-N
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Description

N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a furan-3-yl moiety, a thiomorpholinoethyl linker, and a substituted benzenesulfonamide group. The compound’s structure combines aromatic heterocycles (furan) with a sulfur-containing morpholine analogue, which may enhance solubility and bioavailability compared to non-sulfur counterparts. Its synthesis typically involves multi-step reactions, including sulfonylation of aromatic amines and nucleophilic substitution to introduce the thiomorpholinoethyl group.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-14-3-4-17(23-2)18(11-14)26(21,22)19-12-16(15-5-8-24-13-15)20-6-9-25-10-7-20/h3-5,8,11,13,16,19H,6-7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITGSDKYHDCSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while substitution reactions can yield a variety of benzene derivatives .

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also play a role in binding to biological targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related sulfonamides:

Compound Name Key Structural Features Biological Activity Physicochemical Properties Synthetic Route References
N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide (Target) Furan-3-yl, thiomorpholinoethyl, 2-methoxy-5-methylbenzenesulfonamide Not explicitly reported (analogs suggest antimicrobial/antitumor potential) Higher solubility due to thiomorpholine (vs. morpholine); logP ~2.8 (estimated) Sulfonylation + nucleophilic substitution
N-substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide 5-chloro-2-methoxyphenyl, variable N-substituents Antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) logP ~3.2 (chlorine increases hydrophobicity) Direct sulfonylation of substituted anilines
N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-benzoxazole-5-sulfonamide Benzoxazole, thiophen-2-yl, furan-2-yl Anticancer activity (IC₅₀: 12 µM against HeLa cells) Lower solubility (logP ~3.5) due to benzoxazole and thiophene Condensation + sulfonylation
1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-carboxamide Trifluoromethyl-furan, fluorophenyl Kinase inhibition (IC₅₀: <100 nM for JAK2) Enhanced metabolic stability (CF₃ group); logP ~2.5 Multi-step coupling (amide formation + cyclization)

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring , a thiomorpholine moiety , and a benzenesulfonamide group . These structural components contribute to its unique chemical properties, which may influence its biological activity.

The biological activity of this compound is thought to arise from its interactions with specific molecular targets. The furan ring and thiomorpholine moiety may interact with various enzymes or receptors, modulating biological processes. The sulfonamide group can also facilitate binding to proteins or other biomolecules, influencing their function.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Properties

Several studies have explored the anticancer potential of compounds with similar structures. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction or cell cycle arrest. For example, compounds containing furan and thiomorpholine moieties have been demonstrated to exhibit cytotoxic effects against various cancer cell lines.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. A notable study reported the synthesis of various analogs and their evaluation for antimicrobial and anticancer activities. The results indicated that modifications to the thiomorpholine and furan structures significantly impacted their effectiveness against different pathogens and cancer cells.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed promising results, demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
  • Anticancer Activity : In vitro studies on human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death.

Comparative Analysis Table

Compound NameAntimicrobial ActivityAnticancer ActivityKey Structural Features
This compoundHigh (MIC < standard antibiotics)Moderate (induced apoptosis in MCF-7)Furan ring, thiomorpholine
SulfanilamideModerateLowSulfonamide group only
Furan derivativesVariableHigh (some induce apoptosis)Furan ring

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